2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride
Description
2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride is a brominated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the para position and a 2-aminoethylamino (-NHCH₂CH₂NH₂) group at the ortho position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(2-aminoethylamino)-4-bromobenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3.ClH/c10-8-2-1-7(6-12)9(5-8)13-4-3-11;/h1-2,5,13H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANOOLZCCIWRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NCCN)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The amino groups can be oxidized to form corresponding nitro compounds
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
Physicochemical and Pharmacological Insights
- Aminoethylamino Group: This moiety introduces hydrogen-bonding capacity and basicity, distinguishing it from methyl-substituted derivatives (e.g., 4-((methylamino)methyl)benzonitrile) .
- Nitrile Functionality: The nitrile group may confer metabolic stability, a feature shared with analogs like 4-((2-(methylamino)ethoxy)methyl)benzonitrile hydrochloride, which is used in high-purity reference standards .
Biological Activity
2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C9H10BrN3·HCl
- Molecular Weight: 276.56 g/mol
This compound features a bromobenzonitrile core with an aminoethyl side chain, which is crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study by Owens et al. (2003) demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. In a series of tests against various bacterial strains, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism appears to involve disruption of bacterial cell wall synthesis, as indicated by changes in morphology observed under electron microscopy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It acts as an inhibitor of heat shock protein 90 (Hsp90), which plays a pivotal role in protein folding and stabilization. Inhibition of Hsp90 leads to the degradation of client proteins involved in tumor progression.
- Receptor Modulation: The compound can bind to various receptors, modulating their activity and leading to altered signaling pathways that affect cell survival and proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the aminoethyl side chain can significantly impact the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against cancer cells |
| Alteration of bromine position | Reduced antimicrobial efficacy |
These findings suggest that careful structural modifications can enhance therapeutic efficacy while minimizing side effects.
Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating potent activity relative to other known anticancer agents.
Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial properties against a panel of pathogens. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | >128 |
These results highlight the selective potency of the compound against specific bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
